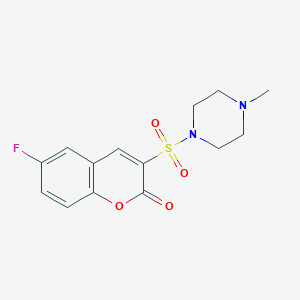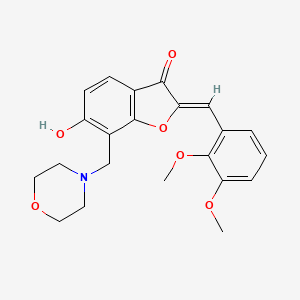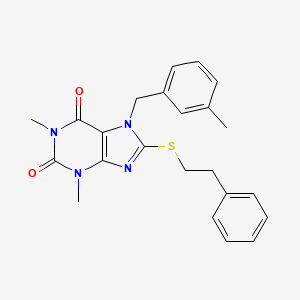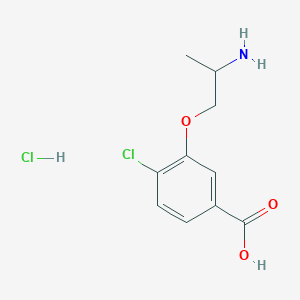![molecular formula C14H16FNO3S B2587282 (1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797571-30-2](/img/structure/B2587282.png)
(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a bicyclic azetidine that has been shown to have a unique mechanism of action and biochemical effects.2.1]oct-2-ene.
Applications De Recherche Scientifique
Host-Guest Chemistry and Molecular Recognition
Research by Bakirci, Koner, and Nau (2005) demonstrated that p-sulfonatocalix[4]arene exhibits high binding constants with bicyclic azoalkanes, highlighting the significance of spherical shape complementarity in molecular recognition. This study underscores the potential of using such compounds in aqueous host-guest chemistry systems, providing a unique observation of hydrophilic but spherical bicyclic residue preference over hydrophobic groups (Bakirci, Koner, & Nau, 2005).
Synthetic Methodologies
Umano, Koura, and Inoue (1981) explored the photochemical reactions of certain phenylsulfonyl-substituted compounds, leading to the formation of tetracyclic compounds through skeletal isomerization. This finding has implications for the synthesis of complex organic structures (Umano, Koura, & Inoue, 1981).
Pharmacological Applications
The research by Tamura et al. (1987) on the synthesis of carbapenems with a sulfonyl group in the C-6 side chain provided insights into creating compounds with good antibacterial activity and potent β-lactamase inhibitory activity. This study indicates the potential of such compounds in developing new antibiotics (Tamura et al., 1987).
Supramolecular Sensor Systems
Bakirci and Nau (2006) developed a supramolecular sensor system based on the interaction between fluorescent azoalkane and p-sulfonatocalix[4]arene for signaling the binding of choline and carnitine. This system exemplifies the application of such compounds in creating sensitive and selective sensor systems for detecting biologically relevant molecules (Bakirci & Nau, 2006).
Antiviral Agents
Supuran (2011) evaluated a series of sulfonamide derivatives, including azabicyclo[3.2.1]octane scaffolds, for their potential as C-C chemokine receptor 5 (CCR5) antagonists, which are crucial in preventing HIV-1 entry into cells. This research highlights the ongoing efforts to discover novel antiviral agents using structurally diverse scaffolds (Supuran, 2011).
Propriétés
IUPAC Name |
8-(3-fluoro-4-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S/c1-19-14-8-7-12(9-13(14)15)20(17,18)16-10-3-2-4-11(16)6-5-10/h2-3,7-11H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUXTQGKWOEILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2C=CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B2587200.png)


![2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2587204.png)





![Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)


![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2587220.png)